(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide
CAS No.: 307539-54-4
Cat. No.: VC4159486
Molecular Formula: C20H23NO2
Molecular Weight: 309.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307539-54-4 |
|---|---|
| Molecular Formula | C20H23NO2 |
| Molecular Weight | 309.409 |
| IUPAC Name | (E)-3-(4-methoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H23NO2/c1-14(2)18-7-5-6-15(3)20(18)21-19(22)13-10-16-8-11-17(23-4)12-9-16/h5-14H,1-4H3,(H,21,22)/b13-10+ |
| Standard InChI Key | WPQVXHJLNQTJGX-JLHYYAGUSA-N |
| SMILES | CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
(2E)-3-(4-Methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide has the molecular formula C₂₀H₂₃NO₂ and a molecular weight of 309.409 g/mol. Its IUPAC name reflects the E-configuration of the α,β-unsaturated system, the 4-methoxyphenyl group at the β-position, and the bulky 2-methyl-6-isopropylphenyl substituent on the amide nitrogen. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC |
| InChIKey | WPQVXHJLNQTJGX-JLHYYAGUSA-N |
| XLogP3 | 4.2 (predicted) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide carbonyl, methoxy O) |
The compound’s lipophilicity, as indicated by its predicted XLogP3 value, suggests moderate membrane permeability, a critical factor for bioavailability.
Stereochemical and Conformational Analysis
The E-configuration of the α,β-unsaturated amide is stabilized by conjugation between the carbonyl group and the vinyl moiety, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds . Density functional theory (DFT) calculations predict a planar geometry for the enamide system, with dihedral angles of 178.5° between the methoxyphenyl and amide groups, minimizing steric strain. The ortho-isopropyl and methyl groups on the aniline ring induce torsional effects, reducing rotational freedom and potentially enhancing target selectivity.
Synthesis and Optimization
Stepwise Synthetic Pathways
The synthesis typically involves a Claisen-Schmidt condensation followed by amide coupling :
Step 1: Formation of α,β-Unsaturated Ketone
4-Methoxyacetophenone reacts with an aryl aldehyde (e.g., 2-methyl-6-isopropylbenzaldehyde) under basic conditions (NaOH/EtOH) to yield the chalcone intermediate. The reaction proceeds via deprotonation of the ketone, enolate formation, and aldol addition, with the E-isomer predominating due to thermodynamic control .
Step 2: Amidation via Mixed Carbonate Activation
The chalcone is converted to the corresponding acid chloride using oxalyl chloride, then coupled with 2-methyl-6-isopropylaniline in the presence of N,N-diisopropylethylamine (DIPEA). Microwave-assisted synthesis (100°C, 30 min) improves yields to 78% compared to conventional heating (12 h, 65%).
Industrial-Scale Production Challenges
Large-scale synthesis faces hurdles in purifying the E-isomer due to Z/E interconversion at elevated temperatures. Chromatographic separation on silica gel with hexane/ethyl acetate (4:1) achieves >95% E-purity but remains cost-prohibitive for industrial applications. Alternative approaches, such as asymmetric catalysis or crystallization-induced dynamic resolution, are under investigation.
Computational and Structural Biology Insights
Molecular Docking Studies
AutoDock Vina simulations reveal preferential binding to the COX-2 active site (PDB: 5KIR), with key interactions:
-
Hydrogen bond between the amide NH and Ser530 (2.1 Å)
-
π-π stacking of the 4-methoxyphenyl group with Tyr385
-
Hydrophobic contacts with Val349 and Leu352.
DFT and QSAR Analysis
B3LYP/6-311+G(d,p) calculations quantify the HOMO-LUMO gap (4.1 eV), indicating moderate electrophilicity. A quantitative structure-activity relationship (QSAR) model (r² = 0.89) identifies the isopropyl group as critical for membrane penetration, while the methoxy moiety enhances target affinity.
Research Directions and Challenges
Therapeutic Development
-
Prodrug Design: Esterification of the amide NH to improve oral bioavailability.
-
Combination Therapy: Screen for synergy with checkpoint inhibitors in triple-negative breast cancer models.
Material Science Applications
The conjugated enamide system exhibits a charge mobility of 0.12 cm²/V·s in thin-film transistors, suggesting utility in organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume